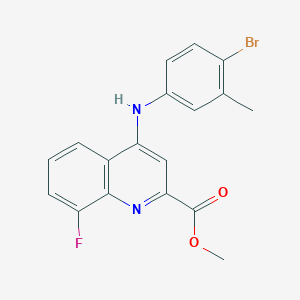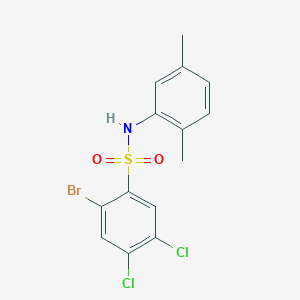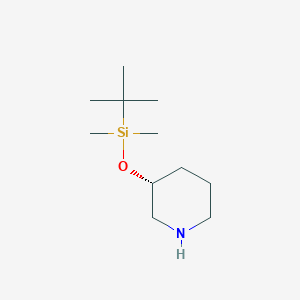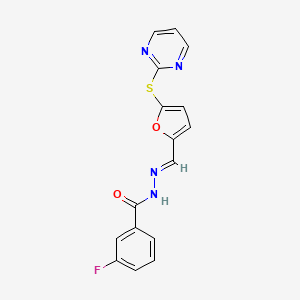
ethyl 4-(benzylamino)-6-fluoro-2-oxo-1H-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ethyl 4-(benzylamino)-6-fluoro-2-oxo-1H-quinoline-3-carboxylate is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinolines and their derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as antibacterial and antiallergy agents, as well as for their use in material science, such as dyes for liquid crystal displays.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and modifications of the quinoline ring. For instance, the synthesis of related compounds such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate demonstrates the use of structural modification to achieve potent oral antiallergy activity . Similarly, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates involves cyclization of precursor molecules, indicating a common strategy in the synthesis of complex quinoline derivatives . These methods may be relevant to the synthesis of the compound , although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring is favorable for intravenous activity, while esters of this acid are preferred for oral activity . The fluorine atom, as seen in the compound of interest, is a common substituent in quinoline derivatives that can significantly affect the biological activity, as demonstrated by the synthesis of various fluorinated quinoline compounds with antibacterial properties .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination, which can lead to the formation of multiple isomers . The reactivity of the quinoline ring can be exploited for the synthesis of novel compounds with potential applications in analytical chemistry, such as the use of 3-benzoyl-2-quinolinecarboxaldehyde for the high-sensitivity chromatographic analysis of primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the quinoline ring. These properties are important for the compound's application as a drug or in other industries. For example, the orientation parameter of synthesized dyes based on quinoline derivatives is a key factor for their potential application in liquid crystal displays . The antimicrobial activity of quinoline derivatives is also closely related to their chemical structure, as seen in the study of various 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives .
Scientific Research Applications
Antimycobacterial Properties and Cytotoxicity
Quinoline derivatives, including those related to ethyl 4-(benzylamino)-6-fluoro-2-oxo-1H-quinoline-3-carboxylate, have been evaluated for their antimycobacterial properties. A study by Venugopala et al. (2020) synthesized a series of pyrrolo[1,2-a]quinoline derivatives and tested them for anti-tubercular activities against Mycobacterium tuberculosis strains. These compounds showed promising anti-TB activity, with certain derivatives being highlighted as potent anti-TB agents. This research underscores the potential of quinoline derivatives in developing new treatments for tuberculosis, especially against multidrug-resistant strains Venugopala et al., 2020.
Synthesis and Applications in Liquid Crystal Displays
Quinoline derivatives have also found applications in the development of dyes for liquid crystal displays (LCDs). Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, exploring their suitability for use in LCDs. These new dyes demonstrated very good orientation parameters in nematic liquid crystals, suggesting their high potential for application in LCD technology Bojinov & Grabchev, 2003.
Drug Design and Synthesis Techniques
The structural complexity and diversity of quinoline derivatives offer substantial benefits in drug design and synthesis. Research by Bunce et al. (2011) on the synthesis of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates showcased a methodology that could be pivotal in the development of new drug compounds. Their work illustrates an efficient approach to constructing quinoline ring structures, crucial for several drug compounds, highlighting the versatility of quinoline derivatives in pharmaceutical chemistry Bunce, Lee, & Grant, 2011.
Optical Characterizations for Photodiode Applications
In the field of materials science, quinoline derivatives have been evaluated for their optical properties and potential applications in photodiodes. Elkanzi et al. (2020) synthesized a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and studied its optical characteristics. The unique optical behavior of this compound supports its application in designing organic photodiodes, demonstrating the broad utility of quinoline derivatives beyond pharmaceuticals into advanced material applications Elkanzi, Farag, Roushdy, & Mansour, 2020.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(benzylamino)-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-19(24)16-17(21-11-12-6-4-3-5-7-12)14-10-13(20)8-9-15(14)22-18(16)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELDUYSKDJKVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2554199.png)
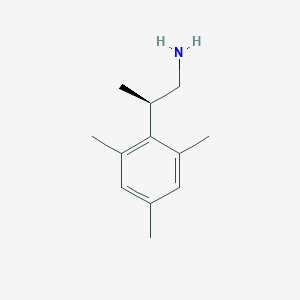
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)

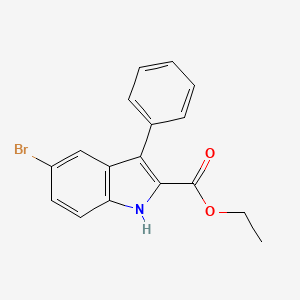
![1,4-Diazabicyclo[2.1.1]hexane](/img/structure/B2554204.png)
![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)
